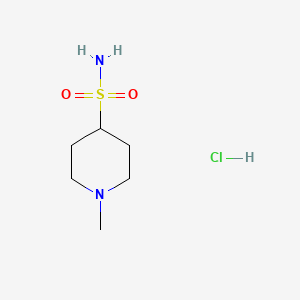

1-Methylpiperidine-4-sulfonamide hydrochloride

Descripción general

Descripción

1-Methylpiperidine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H14N2O2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpiperidine-4-sulfonamide hydrochloride typically involves the reaction of 1-methylpiperidine with sulfonamide under specific conditions. The process often includes the use of hydrochloric acid to form the hydrochloride salt. The reaction conditions may vary, but common methods involve heating the reactants in a suitable solvent and then isolating the product through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Methylpiperidine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted piperidine compounds .

Aplicaciones Científicas De Investigación

Antibacterial Properties

1-Methylpiperidine-4-sulfonamide hydrochloride has been studied for its effectiveness against various bacterial strains, particularly those affecting plants. Research indicates that sulfonamide derivatives containing piperidine moieties exhibit significant antibacterial activity. For instance, a study highlighted the compound's ability to inhibit Xanthomonas oryzae and Xanthomonas axonopodis, which are notorious plant pathogens. The compound demonstrated an effective concentration (EC50) of 2.02 µg/mL against Xoo, outperforming established commercial agents like bismerthiazol and thiodiazole copper, which had EC50 values of 42.38 µg/mL and 64.50 µg/mL, respectively .

Table 1: Antibacterial Activity of this compound

| Pathogen | EC50 (µg/mL) | Comparison Agent | EC50 (µg/mL) |

|---|---|---|---|

| Xanthomonas oryzae | 2.02 | Bismerthiazol | 42.38 |

| Xanthomonas axonopodis | 4.74 | Thiodiazole Copper | 64.50 |

The mechanism of action involves the interaction with dihydropteroate synthase (DHPS), leading to irreversible damage to the bacterial cell membrane. This dual-targeting strategy enhances the compound's efficacy, making it a promising candidate for developing new bactericides aimed at managing resistant plant bacterial diseases .

Therapeutic Applications

Beyond agricultural applications, this compound has potential therapeutic uses in treating human diseases. Sulfonamides have historically been utilized as antibiotics and are now being explored for their roles in treating conditions such as malaria and certain cancers.

Case Study: Antitumor Activity

A related study investigated the antitumor effects of sulfonamide derivatives on various cancer cell lines. The results indicated that compounds with a piperidine structure exhibited notable cytotoxicity against tumor cells, suggesting that modifications to this scaffold could lead to the development of novel anticancer agents .

Agricultural Pest Management

The application of this compound extends into the realm of agrochemicals, where it serves as a potential alternative to traditional pesticides. The increasing resistance of phytopathogens to conventional treatments necessitates the exploration of new chemical entities that can effectively manage these threats while being environmentally sustainable.

Field Trials and Efficacy

Field trials conducted with this compound demonstrated its effectiveness in controlling rice bacterial blight caused by Xoo. The compound showed curative and protective activities of approximately 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL, indicating its practical applicability in real-world agricultural settings .

Mecanismo De Acción

The mechanism of action of 1-Methylpiperidine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A basic structure similar to 1-Methylpiperidine-4-sulfonamide hydrochloride but without the sulfonamide group.

N-Methylpiperidine: Similar structure but lacks the sulfonamide group.

Piperidine-4-sulfonamide: Similar but without the methyl group on the piperidine ring.

Uniqueness

This compound is unique due to the presence of both the methyl and sulfonamide groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are required .

Actividad Biológica

1-Methylpiperidine-4-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a piperidine ring, which is known for its significant role in medicinal chemistry, particularly in the development of drugs with antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound combines the piperidine moiety with a sulfonamide group, enhancing its potential biological activity.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit notable antibacterial properties. A study found that compounds with similar structures demonstrated moderate to strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.

| Compound | Bacterial Strain | EC50 (µg/mL) |

|---|---|---|

| 1-Methylpiperidine-4-sulfonamide | S. typhi | TBD |

| 1-Methylpiperidine-4-sulfonamide | B. subtilis | TBD |

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamides are well-documented. In vitro studies have shown that related compounds can significantly reduce pro-inflammatory cytokines. For instance, certain derivatives exhibited IC50 values lower than that of diclofenac, a common anti-inflammatory drug .

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| 1-Methylpiperidine-4-sulfonamide | TBD | Diclofenac (157 µg/mL) |

Anticancer Activity

The anticancer potential of sulfonamides has been explored through various studies. For example, certain piperidine derivatives have shown promising results against metastatic cancer cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | % Cell Death |

|---|---|---|

| 1-Methylpiperidine-4-sulfonamide | SW-620 | TBD |

Case Studies

Several case studies have illustrated the biological activity of piperidine-based sulfonamides:

- Antibacterial Study : A synthesized derivative demonstrated significant antibacterial activity against E. coli, with an EC50 value indicating strong potential for further development as an antibacterial agent .

- Anti-inflammatory Evaluation : A comparative study highlighted the anti-inflammatory efficacy of various sulfonamide derivatives, where some showed superior activity compared to established drugs .

- Cancer Research : In a recent study focusing on novel piperidine derivatives, one compound exhibited over 70% apoptosis in cancer cells compared to standard treatments .

Pharmacological Mechanisms

The biological activities of this compound can be attributed to several pharmacological mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cytokine Modulation : By modulating inflammatory pathways, the compound can reduce inflammation and associated pain.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a crucial mechanism for its anticancer activity.

Propiedades

IUPAC Name |

1-methylpiperidine-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-8-4-2-6(3-5-8)11(7,9)10;/h6H,2-5H2,1H3,(H2,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSKMFZTYBBNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311318-40-7 | |

| Record name | 4-Piperidinesulfonamide, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.